4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride
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Overview
Description
4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an aminomethyl group attached to a benzamide core, with a prop-2-ynyl substituent and a hydrochloride salt form, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of an appropriate benzene derivative to form the benzamide core.
Introduction of the Aminomethyl Group: This step can be achieved through a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group.
Addition of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the benzamide core to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core or the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or aminomethyl derivatives.
Scientific Research Applications
4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimalarial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the prop-2-ynyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the prop-2-ynyl substituent.
4-(Methoxyphenyl)aminomethyl derivatives: Similar structure but with a methoxy group instead of the prop-2-ynyl group.
Uniqueness: 4-(Aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride is unique due to the presence of both the aminomethyl and prop-2-ynyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(aminomethyl)-N-prop-2-ynylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10;/h1,3-6H,7-8,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAVUQWAMMZQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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